2-bromo-N,N-dimethyl-4-nitroaniline

Catalog No.
S1549983
CAS No.
64230-23-5
M.F
C8H9BrN2O2
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N,N-dimethyl-4-nitroaniline

CAS Number

64230-23-5

Product Name

2-bromo-N,N-dimethyl-4-nitroaniline

IUPAC Name

2-bromo-N,N-dimethyl-4-nitroaniline

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C8H9BrN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3

InChI Key

SITKZBWMJBVSID-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br

Determination of Iodine Content

    Scientific Field: Analytical Chemistry

    Summary of the Application: 4-Bromo-N,N-dimethylaniline is used as an internal standard in the determination of iodine content .

    Methods of Application or Experimental Procedures: While the exact procedures can vary depending on the specific sample being analyzed, the general process involves using 4-Bromo-N,N-dimethylaniline as an internal standard in a chemical assay.

    Results or Outcomes: The results of these assays provide a quantitative measure of the iodine content in the sample.

  • Origin: While the specific origin of this compound is not readily available in scientific literature, it is likely synthesized in a laboratory setting. Nitroaniline derivatives are commonly prepared through nitration reactions of aromatic amines [].
  • Significance: Research suggests 2-bromo-N,N-dimethyl-4-nitroaniline may serve as an internal standard for determining iodine content in various samples [].

Molecular Structure Analysis

  • Key features: The structure consists of a benzene ring (C6H6) with four substituents:
    • A nitro group (NO2) attached at the 4th position, known for its electron-withdrawing nature [].
    • A bromine atom (Br) at the 2nd position, adding size and weight to the molecule.
    • Two methyl groups (CH3) attached to the same nitrogen atom (N), making it a dimethylamine group (N(CH3)2). This group can influence the compound's reactivity.

Chemical Reactions Analysis

  • Aromatic nucleophilic substitution: Similar compounds have been shown to undergo nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

Physical And Chemical Properties Analysis

Data on specific properties like melting point, boiling point, and solubility are currently unavailable.

There is no documented information on a specific mechanism of action for 2-bromo-N,N-dimethyl-4-nitroaniline in biological systems.

Due to limited research, specific safety information is not readily available. However, considering the presence of a nitro group, the compound should be handled with care as nitroaromatics can be explosive []. Standard laboratory safety practices for handling chemicals are recommended.

Future Research Directions

  • Investigation into the synthesis and purification methods for 2-bromo-N,N-dimethyl-4-nitroaniline.
  • Exploration of its reactivity in various nucleophilic substitution reactions.
  • Evaluation of its potential as an internal standard for iodine determination in different matrices.
  • Assessment of its safety profile and appropriate handling procedures.

Note:

  • The information provided is based on current scientific understanding and available data for similar compounds.
  • Further research is needed to fully characterize 2-bromo-N,N-dimethyl-4-nitroaniline.

XLogP3

2.6

Wikipedia

2-bromo-N,N-dimethyl-4-nitroaniline

Dates

Modify: 2023-08-15

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